(6-Chloropyridin-2-yl)methanamine

Catalog No.
S874876
CAS No.
188637-75-4
M.F
C6H7ClN2
M. Wt
142.588
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-Chloropyridin-2-yl)methanamine

CAS Number

188637-75-4

Product Name

(6-Chloropyridin-2-yl)methanamine

IUPAC Name

(6-chloropyridin-2-yl)methanamine

Molecular Formula

C6H7ClN2

Molecular Weight

142.588

InChI

InChI=1S/C6H7ClN2/c7-6-3-1-2-5(4-8)9-6/h1-3H,4,8H2

SMILES

C1=CC(=NC(=C1)Cl)CN

(6-Chloropyridin-2-yl)methanamine (CAS 188637-75-4) is a highly versatile, bifunctional heterocyclic building block widely procured for pharmaceutical and agrochemical synthesis. Structurally, it features a highly nucleophilic primary aminomethyl group at the 2-position and an electrophilic chlorine atom at the 6-position of a pyridine ring. This specific arrangement provides orthogonal reactivity: the primary amine readily undergoes acylation, sulfonylation, or reductive amination to form stable linkages, while the 6-chloro substituent—activated by its ortho relationship to the pyridine nitrogen—serves as a prime handle for late-stage transition-metal catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr). Its dual-vector functionalization capacity makes it a critical precursor for generating diverse chemical libraries, particularly in the development of kinase inhibitors, GPCR ligands, and novel anti-infective agents[1].

Research Fit

Building block for antimycobacterial benzamide lead optimization
Key intermediate for covalent NuRD degrader probes (BPK-25 chemotype)
2,6-Disubstitution enables chemoselective cross-coupling strategies
Dihydrochloride salt available for aqueous biological assay workflows

Substituting (6-Chloropyridin-2-yl)methanamine with closely related analogs fundamentally disrupts synthetic workflows and limits structural diversification. Procuring the unhalogenated baseline, pyridin-2-ylmethanamine, completely eliminates the capacity for late-stage cross-coupling, restricting the molecule to a single functionalization vector. Attempting to use the regioisomer (5-chloropyridin-2-yl)methanamine severely degrades the reactivity of the chlorine atom; because the halogen is meta to the pyridine nitrogen, it lacks the electronic activation required for mild, metal-free nucleophilic aromatic substitution (SNAr), forcing the use of expensive palladium catalysts. Furthermore, substituting with the precursor 6-chloropyridine-2-carboxaldehyde necessitates an in situ reductive amination step, which decreases overall atom economy, introduces the risk of over-alkylation, and lowers final yields compared to direct coupling with the pre-formed primary amine[1].

Substitution Risk

6-Chloro-2-aminomethyl
5-Chloro / 4-Chloro isomer
Measurable lipophilicity and ionization shifts may alter partitioning and ADME prediction
2-Aminomethyl connectivity
3-Aminomethyl isomer
Reported lower antimycobacterial activity; 2-aminomethyl pattern is a critical activity determinant
2,6-Pyridine geometry
Other regioisomers
Covalent warhead presentation may be disrupted; degrader mechanism expected to be abrogated

Regiochemical Activation for Metal-Free SNAr

The placement of the chlorine atom at the 6-position (ortho to the pyridine nitrogen) strongly activates the ring toward Nucleophilic Aromatic Substitution (SNAr). Compared to the 5-chloro regioisomer, which typically requires palladium-catalyzed Buchwald-Hartwig conditions for amination, (6-chloropyridin-2-yl)methanamine can undergo metal-free SNAr with nucleophiles under milder thermal conditions. This regiochemical advantage eliminates the need for expensive transition metal catalysts and complex ligand systems during late-stage diversification [1].

Evidence DimensionSNAr Activation (Metal-Free)
Target Compound DataActivated for direct thermal SNAr (ortho-chloro)
Comparator Or Baseline(5-Chloropyridin-2-yl)methanamine (meta-chloro)
Quantified DifferenceEliminates requirement for Pd/ligand catalysis for C-N bond formation
ConditionsStandard nucleophilic amination/alkoxylation protocols

Allows for cost-effective, metal-free late-stage functionalization, avoiding heavy metal remediation in pharmaceutical process chemistry.

Lipophilicity Offset
Cross-study comparable
LogP 0.787 vs 5-Cl 0.567; ΔLogD₇.₄ +0.22
Measurable partitioning differences under biorelevant pH
Computed values; experimental validation recommended

Step Economy in Primary Amine Incorporation

Procuring the pre-formed primary amine (6-chloropyridin-2-yl)methanamine allows for direct, one-step integration into amide, urea, or squaramide scaffolds with typical coupling yields exceeding 80%. In contrast, utilizing the baseline precursor 6-chloropyridine-2-carboxaldehyde requires an in situ reductive amination step. This two-step sequence not only reduces overall atom economy but also introduces the risk of over-alkylation (secondary/tertiary amine formation), often capping yields at 50-60% and complicating purification [1].

Evidence DimensionCoupling Step Economy
Target Compound Data1-step direct coupling (e.g., amide/squaramide formation)
Comparator Or Baseline6-Chloropyridine-2-carboxaldehyde (requires 2-step reductive amination)
Quantified DifferenceSaves 1 synthetic step; avoids over-alkylation yield penalties
ConditionsStandard peptide coupling or urea/squaramide formation conditions

Direct procurement of the amine maximizes parallel synthesis throughput and minimizes purification bottlenecks in library generation.

Antimycobacterial MIC
Head-to-head
MIC 7.81 µg/mL (26 µM) for 6-Cl and 5-Cl benzamide derivatives
Reported equipotency; 2-aminomethyl connectivity critical
M. tuberculosis H37Ra; 3-pyridinyl isomer less active

Orthogonal Reactivity for Library Diversification

The bifunctional nature of (6-chloropyridin-2-yl)methanamine provides perfect orthogonal reactivity. The primary amine can be selectively reacted via standard acylation without affecting the 6-chloro group. Subsequently, the 6-chloro handle remains fully available for Suzuki-Miyaura or Sonogashira cross-coupling. Substituting this compound with the unhalogenated pyridin-2-ylmethanamine completely abolishes this secondary functionalization vector, restricting the chemical space available for downstream Structure-Activity Relationship (SAR) exploration [1].

Evidence DimensionLate-Stage Functionalization Vectors
Target Compound Data1 active cross-coupling/SNAr handle retained post-acylation
Comparator Or BaselinePyridin-2-ylmethanamine (0 handles)
Quantified Difference100% increase in available sites for late-stage diversification
ConditionsSequential acylation followed by Pd-catalyzed cross-coupling

Crucial for medicinal chemistry procurement where a single building block must serve as a divergent hub for multiple structural analogs.

Degrader Building Block
Class-level inference
Required for BPK-25 synthesis; no regioisomeric comparator data
Geometry-dependent covalent engagement expected; substitution likely to abrogate activity
Direct comparator studies not yet published
Salt Form Properties
Supporting evidence
Dihydrochloride: enhanced aq. solubility; store 2–8°C
Supports reproducible aqueous assay preparation
Free base also available; stability data vendor-reported
Regiochemical Reactivity
Class-level inference
2-Position preferential activation in Pd-catalyzed couplings reported for dichloropyridines
Predictable chemoselectivity for diversification strategies
Based on model systems; confirm on target substrate

Divergent Synthesis of Pharmaceutical Libraries via Orthogonal Cross-Coupling

Leveraging the orthogonal reactivity demonstrated in Section 3, this compound is ideal for generating large libraries of drug candidates. The primary amine is first anchored to a core scaffold via amide coupling, leaving the 6-chloro position intact. This allows chemists to perform late-stage Suzuki or Buchwald-Hartwig couplings to rapidly explore Structure-Activity Relationships (SAR) without needing to rebuild the entire molecule from scratch [2].

Metal-Free Amination in Process-Scale API Manufacturing

Because the 6-chloro position is highly activated for Nucleophilic Aromatic Substitution (SNAr), this compound is selected for process-scale manufacturing where transition metal catalysts must be avoided. It enables the formation of complex C-N bonds under mild thermal conditions, simplifying downstream purification and eliminating the cost of heavy metal remediation [1].

Direct Assembly of Anti-Infective Squaramide Pharmacophores

The pre-formed primary amine allows for highly efficient, one-step coupling to squarate esters, a critical step in synthesizing anti-tubercular and other anti-infective agents. By avoiding the two-step reductive amination required by aldehyde precursors, procurement of this exact compound ensures higher yields and prevents over-alkylation during the assembly of these sensitive pharmacophores [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimycobacterial lead optimization
Reported equipotency to 5-Cl analog in tested SAR series
Confirm 2-aminomethyl connectivity for target engagement
Covalent NuRD degrader synthesis
Specific 2,6-disubstitution geometry required
Verify warhead presentation for covalent engagement
Chemoselective cross-coupling
2,6-Substitution pattern enables selective functionalization
Evaluate coupling regioselectivity under chosen conditions
Aqueous biophysical assays
Dihydrochloride salt enhances aqueous solubility
Assess solubility and stability in assay buffer

XLogP3

0.7

Explore Compound Types